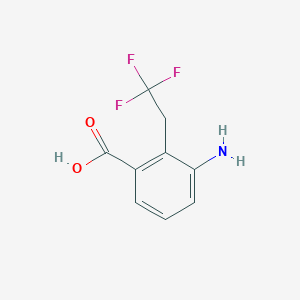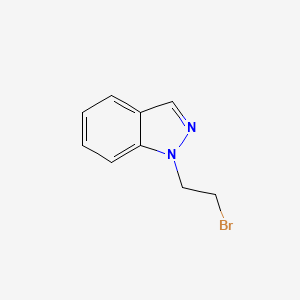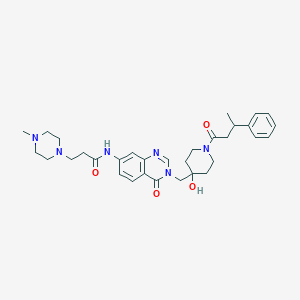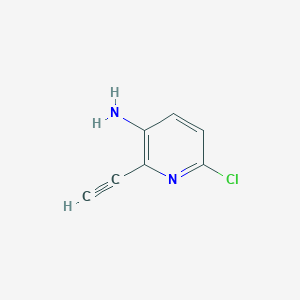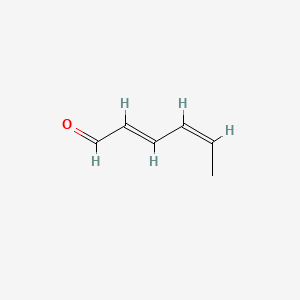
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide is an organic compound belonging to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a methyl group and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the acetohydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted acetohydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-oxo-1,2-dihydropyridin-3-ylboronic acid
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
Comparison: 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other pyridinone derivatives
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-(1-methyl-6-oxopyridin-3-yl)acetohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-11-5-6(2-3-8(11)13)4-7(12)10-9/h2-3,5H,4,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
AMDGZUQKCULHPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=CC1=O)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
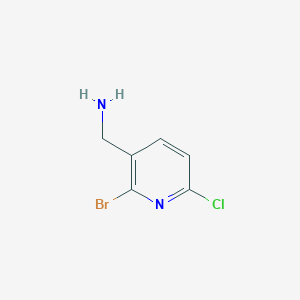
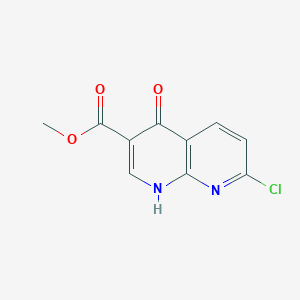
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
